molecular formula C15H13NO3S B5693142 2-{[(phenylthio)acetyl]amino}benzoic acid

2-{[(phenylthio)acetyl]amino}benzoic acid

Cat. No.: B5693142
M. Wt: 287.3 g/mol
InChI Key: JCYWXSAPTRGDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(phenylthio)acetyl]amino}benzoic acid is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.06161445 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-phenylsulfanylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYWXSAPTRGDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6.3 g of anthranilic acid in aqueous NaOH (4 g of NaOH in 40 mL of water) which was cooled using an ice-bath was added 8.6 g (0.046 mol) of phenylmercaptoacetylchloride from Example 46. The reaction mixture was stirred for 1 h. The reaction mixture was neutralized with 5% HCl, water (50 mL) was added, and then the mixture was extracted with EtOAc (3×100 mL). The EtOAc solution was dried, filtered, and then concentrated to give after drying under high vacuum, 7.0 g (53%) of the title compound, mp 166°-167° C. (lit. 164°-166° C. (Gorlitzer, K.; Weber, J. Arch. Pharm (Weinheim) 1980, 314, 76)); 1H NMR (DMSO-d6) δ11.82 (s, 1H, COOH), 8.51 (s, 1H, J=8.4),7.96 (dd, 1H, J=1.2, J=8), 7.58 (t, 1H, J=8), 7.38 (d,1H, J=7.2), 7.13 (m, 5H), 4.01 (s, 2H); 13C NMR (DMSO-d6) δ169.17, 167.42, 140.31, 135.00, 134.07, 133.72, 131.12, 129.18, 128.07, 126.33, 123.01, 119.77, 116.58, 116.31, 114.54; MS (EI, m/z) 287 (M+). HRMS (EI) calcd for C15H13N2 O3S 287.0616, found 287.0617.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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